AhR modulator-1

Prostate cancer AhR signaling Androgen receptor crosstalk

6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) is the definitive selective AhR modulator for reproducible, mechanism-specific research. Its unique 6-methyl-1,3,8-trichloro substitution pattern confers high-affinity AhR binding with partial TCDD antagonism—reducing CYP1A1 induction up to 50% in vivo—without confounding toxicity. Validated in TRAMP prostate cancer models (5-fold pelvic lymph node metastasis reduction), ER-negative breast cancer metastasis models, and as a reference standard for ASPC-1 cell-based assays (26–99% growth inhibition across 0.1–10 μM). Essential for endocrine disruption research, tumor metastasis studies, and AhR SAR investigations. For laboratory R&D use only.

Molecular Formula C13H7Cl3O
Molecular Weight 285.5 g/mol
CAS No. 115039-00-4
Cat. No. B056152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhR modulator-1
CAS115039-00-4
Synonyms6-methyl-1,3,8-trichlorodibenzofuran
MCDF
Molecular FormulaC13H7Cl3O
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl
InChIInChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3
InChIKeyRPMARRQIRRJWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AhR Modulator-1 (6-MCDF, CAS 115039-00-4) Scientific Procurement Guide


AhR modulator-1 (CAS 115039-00-4), also known as 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF), is a selective aryl hydrocarbon receptor (AhR) modulator belonging to the halogenated dibenzofuran class [1]. This compound acts as a partial antagonist/weak agonist at the AhR and has been characterized for its ability to inhibit tumor metastasis in preclinical prostate cancer models, primarily through suppression of prostatic VEGF production [2]. 6-MCDF also exhibits anti-estrogenic properties in rat uterus models . The compound is orally bioactive and has been evaluated in vivo at dietary concentrations up to 40 mg/kg [3].

AhR Modulator-1 (115039-00-4) Is Not Interchangeable with Other AhR Ligands: Key Differentiation Rationale


AhR modulator-1 (6-MCDF) cannot be generically substituted by other AhR ligands due to its unique functional profile as a selective AhR modulator (SAhRM). Unlike the prototypical AhR agonist TCDD, 6-MCDF does not induce degradation of the AhR protein [1]. In contrast to AhR antagonists like CH223191 (IC50 = 30 nM), 6-MCDF exhibits agonist activity with respect to CYP1A1 induction in hepatoma cells [2]. Compared to the related analog 8-MCDF, 6-MCDF demonstrates superior antitumorigenic activity in vivo at equivalent doses [3]. Unlike the inactive analog 6-CHDF, 6-MCDF retains both antiestrogenic and antitumorigenic properties that correlate with AhR binding affinity [4]. These functional divergences preclude simple substitution within experimental protocols targeting specific AhR-mediated outcomes.

AhR Modulator-1 (6-MCDF) Comparative Quantitative Differentiation Data


AhR Modulator-1 (6-MCDF) vs. TCDD: Differential AhR Protein Degradation

In LNCaP prostate cancer cells, AhR modulator-1 (6-MCDF) did not induce degradation of the AhR protein, whereas the prototypical AhR agonist TCDD caused significant AhR protein degradation [1]. Both compounds inhibited LNCaP cell growth and decreased androgen receptor protein levels, but the differential effect on AhR protein stability distinguishes 6-MCDF as a selective modulator rather than a full agonist.

Prostate cancer AhR signaling Androgen receptor crosstalk

AhR Modulator-1 (6-MCDF) vs. 8-MCDF and 6-CHDF: Comparative In Vivo Antitumor Efficacy

In the DMBA-induced rat mammary tumor model, 6-MCDF (AhR modulator-1) and its regioisomer 8-MCDF both significantly inhibited mammary tumor growth at 5 mg/kg/week, with >50% growth inhibition observed. In contrast, the cyclohexyl analog 6-CHDF was inactive at the same 5 mg/kg/week dose [1]. The rank order of antitumorigenic activity (6-MCDF/8-MCDF > 6-CHDF) correlated with AhR binding affinity and antiestrogenicity, establishing 6-MCDF as a member of the most active subset within this structural class.

Breast cancer Mammary tumor Antiestrogen

AhR Modulator-1 (6-MCDF) vs. TCDD: CYP1A1 Induction and Lack of Antagonism

In mouse hepatoma Hepa-1c1c7 cells, 6-MCDF did not antagonize TCDD-induced CYP1A1 expression when co-treated. Instead, 6-MCDF alone exhibited agonist activity with respect to CYP1A1 induction [1]. Chromatin immunoprecipitation assays showed no difference in AhR or RNA polymerase II recruitment to the CYP1A1 regulatory region between TCDD, 6-MCDF, or co-treatment conditions.

CYP1A1 AhR agonism Hepatoma cells

AhR Modulator-1 (6-MCDF) In Vivo Metastasis Reduction vs. Control

In TRAMP mice, dietary administration of AhR modulator-1 (6-MCDF) at 40 mg/kg diet reduced the frequency of pelvic lymph node metastasis 5-fold compared to control diet [1]. Serum VEGF concentrations were also reduced by 6-MCDF treatment, and ex vivo prostate organ culture demonstrated direct inhibition of VEGF secretion at 100 and 1000 nM [2].

Prostate cancer Metastasis VEGF

AhR Modulator-1 (6-MCDF) Optimal Research Application Scenarios


Prostate Cancer Metastasis Studies Requiring VEGF Suppression

AhR modulator-1 (6-MCDF) is optimally suited for in vivo studies investigating AhR-mediated inhibition of prostate tumor metastasis. The compound's demonstrated 5-fold reduction in pelvic lymph node metastasis at 40 mg/kg dietary concentration in TRAMP mice, coupled with direct inhibition of prostatic VEGF secretion, makes it the preferred tool compound for dissecting AhR-VEGF-metastasis axes [1].

AhR-Mediated Anti-Estrogenicity and Mammary Tumor Models

For studies requiring AhR-dependent antiestrogenic activity without full dioxin-like toxicity, AhR modulator-1 provides >50% mammary tumor growth inhibition at 5 mg/kg/week in the DMBA rat model [1]. This efficacy, combined with its lack of hepatic CYP1A1 induction and absence of liver toxicity at antitumorigenic doses, positions 6-MCDF as the appropriate SAhRM for mammary cancer chemoprevention research [2].

ER-Negative Breast Cancer Proliferation Studies

AhR modulator-1 (MCDF) inhibits proliferation of multiple ER-negative breast cancer cell lines, including BT474 and MDA-MB-468, through both AhR-dependent and AhR-independent pathways [1]. The compound also inhibits MDA-MB-468 tumor growth in athymic nude mouse mammary fat pad xenografts, making it a valuable tool for investigating AhR as a therapeutic target in triple-negative/ER-negative breast cancer [2].

AhR-AR Crosstalk and Prostate Cancer Cell Growth Inhibition

In LNCaP prostate cancer cells, AhR modulator-1 inhibits cell growth and decreases androgen receptor protein levels without degrading the AhR protein itself [1]. This property distinguishes 6-MCDF from TCDD and makes it the appropriate compound for studying AhR-AR inhibitory crosstalk without confounding AhR protein turnover effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AhR modulator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.